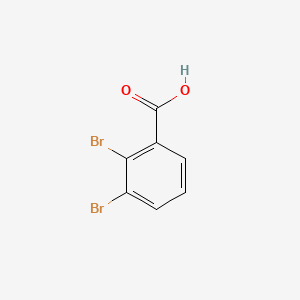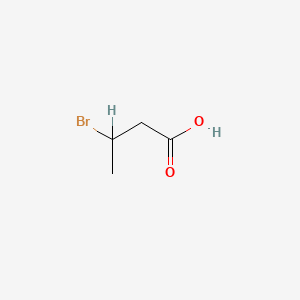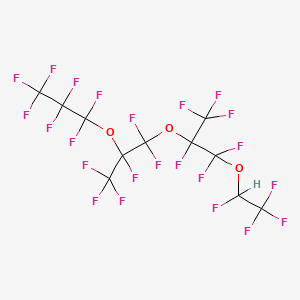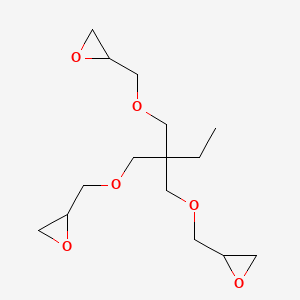![molecular formula C12H7NO2 B1330055 benzo[e]isatin CAS No. 5588-87-4](/img/structure/B1330055.png)
benzo[e]isatin
Descripción general
Descripción
Benzo[e]isatin is a heterocyclic compound that belongs to the class of isatins, which are derivatives of indole-2,3-dione
Aplicaciones Científicas De Investigación
Benzo[e]isatin and its derivatives have a wide range of scientific research applications:
Chemistry: Used as precursors for the synthesis of various heterocyclic compounds.
Industry: Used in the dye industry and for corrosion prevention.
Mecanismo De Acción
Target of Action
Benzo[e]isatin, also known as 1H-benzo[e]indole-1,2(3H)-dione, is a biologically active compound that has been noted for its various biological activities . It has been found to interact with the SARS-CoV main protease , which plays a crucial role in the viral replication cycle . This interaction makes this compound a potential inhibitor of the SARS-CoV main protease .
Mode of Action
It is known that the compound interacts with its targets, such as the sars-cov main protease, leading to changes that can inhibit the function of these targets . The compound’s interaction with its targets is likely facilitated by its unique chemical structure, which includes a lactam and a keto moiety .
Biochemical Pathways
This compound is involved in the synthesis of new benzo-fused spiro heterocycles . These heterocycles are synthesized by reactions of isatins, oxindoles, and indenoquinoxalines with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . The resulting compounds have been noted for their various biological activities .
Pharmacokinetics
It is known that the pharmacokinetic profiles of benzodiazepines, a related class of compounds, exhibit apparent first-order kinetics
Result of Action
The result of this compound’s action is the inhibition of its targets, such as the SARS-CoV main protease . This inhibition can potentially disrupt the viral replication cycle, making this compound a potential therapeutic agent against SARS-CoV . Additionally, several Schiff base derivatives of isatin have been synthesized and found to be effective as antimicrobial agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the synthesis of new benzo-fused spiro heterocycles involves reactions with various compounds in the presence of specific catalysts . The efficacy of this compound as an inhibitor of the SARS-CoV main protease may also be influenced by the presence of other compounds in the environment
Análisis Bioquímico
Biochemical Properties
1H-Benz(e)indole-1,2(3H)-dione plays a pivotal role in biochemical reactions, particularly as an intermediate in the synthesis of various dyes and pharmaceuticals. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to subsequent biochemical transformations .
Cellular Effects
1H-Benz(e)indole-1,2(3H)-dione influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain transcription factors, thereby affecting gene expression. Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, 1H-Benz(e)indole-1,2(3H)-dione exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For instance, it may inhibit the activity of certain oxidases, leading to altered oxidative stress responses in cells. These interactions often result in changes in gene expression and protein activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benz(e)indole-1,2(3H)-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 1H-Benz(e)indole-1,2(3H)-dione can lead to cumulative changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 1H-Benz(e)indole-1,2(3H)-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining safe and effective dosage levels in research and therapeutic applications .
Metabolic Pathways
1H-Benz(e)indole-1,2(3H)-dione is involved in several metabolic pathways, primarily those related to its synthesis and degradation. It interacts with enzymes such as cytochrome P450, which facilitate its biotransformation into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 1H-Benz(e)indole-1,2(3H)-dione is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for elucidating the compound’s overall biochemical effects .
Subcellular Localization
The subcellular localization of 1H-Benz(e)indole-1,2(3H)-dione is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical functions. For example, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzo[e]isatin can be synthesized through several methods. One common approach involves the reaction of isatins with various reagents. For instance, the synthesis can be achieved by reacting isatins with nitroalkenes, chalcones in the presence of proline or thioproline, amino acids, malononitrile, cyclic and acyclic aliphatic 1,3-diketones or aldehydes, and ethyl acetoacetate . Another method involves the oxidative amidation of 2′-aminophenylacetylenes, 2′-aminostyrenes, and 2′-amino-β-ketoesters using molecular iodine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[e]isatin undergoes various chemical reactions, including:
Oxidation: The isatin moiety can be oxidized to form different products.
Ring Expansion: This reaction can lead to the formation of larger ring systems.
Friedel–Crafts Reaction: This reaction involves the alkylation or acylation of the aromatic ring.
Aldol Condensation: This reaction can produce several biologically viable compounds like 2-oxindoles, tryptanthrin, and indirubins.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, proline, thioproline, and various acids and bases. Reaction conditions typically involve heating and the use of solvents like pyridine .
Major Products Formed
Major products formed from these reactions include 2-oxindoles, tryptanthrin, indirubins, and other biologically active compounds .
Comparación Con Compuestos Similares
Benzo[e]isatin can be compared with other similar compounds, such as:
Isatin: The parent compound of this compound, known for its diverse biological activities.
Oxindoles: Compounds derived from isatin that exhibit significant biological activities.
Indirubins: Compounds formed from isatin that have potential therapeutic applications.
This compound stands out due to its unique fused benzene ring, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
IUPAC Name |
3H-benzo[e]indole-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-11-10-8-4-2-1-3-7(8)5-6-9(10)13-12(11)15/h1-6H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZFBDVLNFODOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90204479 | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5588-87-4 | |
| Record name | 1H-Benz[e]indole-1,2(3H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5588-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(e)indole-1,2(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90204479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of benzisatin derivatives in medicinal chemistry?
A: Benzisatin derivatives have shown promising antihypoxic activity []. This suggests potential applications in conditions where oxygen deficiency is a factor. Further research is needed to explore specific mechanisms and potential therapeutic uses.
Q2: What are some of the chemical reactions that benzisatin can undergo?
A: Benzisatin can undergo both monobromination [] and mononitration []. This means that a single bromine or nitro group can be added to the benzisatin molecule, leading to the synthesis of various derivatives. These reactions allow for the modification of the benzisatin structure, potentially influencing its properties and biological activity.
Q3: Why are monobromination and mononitration reactions important in the context of benzisatin research?
A: These reactions are crucial for structure-activity relationship (SAR) studies [, ]. By introducing specific functional groups like bromine or a nitro group, researchers can investigate how these modifications affect the biological activity of benzisatin derivatives. This information is valuable for designing and synthesizing new compounds with improved potency or selectivity for specific applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
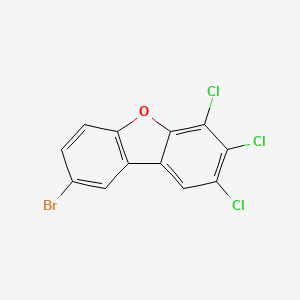
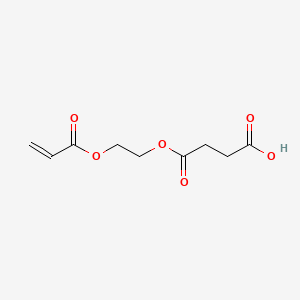
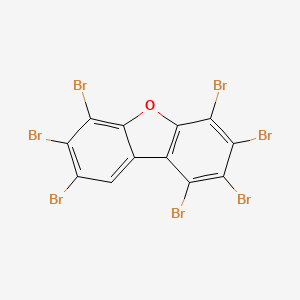
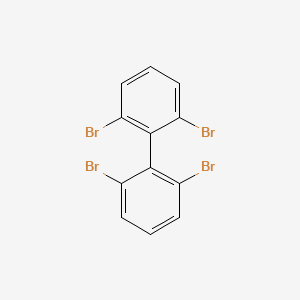
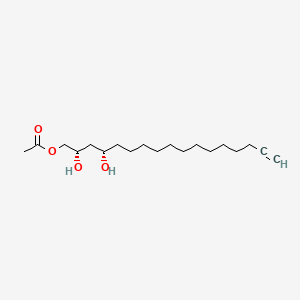

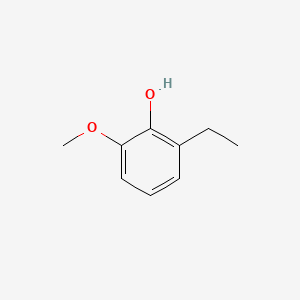
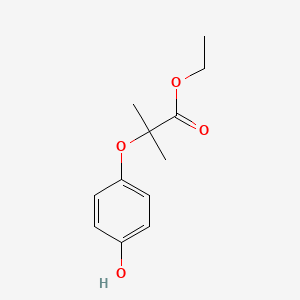
![4-[4-(Hexyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1329989.png)
